Casecidin 15
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
YQEPVLGPVRGPFPI |
Origin of Product |
United States |
Discovery, Isolation, and Derivation of Casecidin 15
Historical Context of Casecidin Family Discovery
The discovery of the casecidin family of peptides is rooted in the long-recognized antimicrobial properties of milk. nih.gov For decades, scientists have understood that milk and its constituent proteins, particularly casein, harbor a wealth of bioactive components. nih.govnih.gov The first antimicrobial peptides purified from casein were named casecidins and were found to be effective against a range of Gram-positive bacteria. researchgate.net This initial research paved the way for the identification of numerous other casein-derived antimicrobial peptides. nih.gov Among these are casocidin-I, isolated from acidified milk, and isracidin, a peptide derived from αs1-casein. nih.govoup.comnih.gov The ongoing exploration of milk's peptidome continues to reveal new bioactive sequences, with Casecidin 15 being a notable example. pensoft.netpensoft.netrsc.org
Primary Biological Source and Endogenous Origin of this compound
This compound is a naturally occurring peptide with a well-defined biological origin. pensoft.netpensoft.netnovoprolabs.comresearchgate.net
Bovine Colostrum as a Source Matrix
The primary natural source of this compound is bovine colostrum, the initial milk produced by cows following parturition. pensoft.netpensoft.netnovoprolabs.comresearchgate.net Colostrum is a complex biological fluid rich in proteins, including a high concentration of caseins, which serve as the precursors to a variety of bioactive peptides. pensoft.netpensoft.netresearchgate.net this compound, along with its close relative Casecidin 17 and other antimicrobial peptides like isracidin, are naturally present in fresh bovine colostrum. pensoft.netpensoft.netresearchgate.net
Derivation from Bovine Beta-Casein through Proteolytic Processes
This compound is not synthesized in its final form but is rather a product of the breakdown of a larger protein. It is derived from the C-terminal region of bovine beta-casein (β-casein). researchgate.netnih.gov The release of this compound from its parent protein is accomplished through proteolytic processes, where enzymes cleave the β-casein at specific sites. novoprolabs.comfrontiersin.org This enzymatic hydrolysis can occur naturally in the digestive tract or can be simulated in vitro using proteases like pepsin. archivesofmedicalscience.commdpi.com The specific amino acid sequence of this compound corresponds to fragment 193-207 of bovine β-casein. nih.gov
Comparative Derivation from Caprine Beta-Casein
Interestingly, a peptide with the same sequence as this compound has also been identified from the digestion of caprine (goat) β-casein. cambridge.org This finding highlights the conserved nature of this peptide sequence across different ruminant species. In silico studies have predicted that goat milk proteins, particularly β-casein, are a rich source of potential antimicrobial peptides. capes.gov.brresearchgate.net While bovine colostrum is the more commonly cited source, the presence of the this compound sequence in goat milk suggests a broader biological significance. cambridge.orgsemanticscholar.org
Isolation and Purification Methodologies
The isolation and purification of this compound from its complex biological matrix require sophisticated separation techniques.
Chromatographic Techniques
Chromatography is the cornerstone for the purification of this compound. researchgate.netnih.govbu.edu.eg A multi-step chromatographic approach is typically employed to achieve a high degree of purity. nih.gov
The process often begins with initial separation steps to reduce the complexity of the colostrum or casein hydrolysate. rsc.org This is followed by more refined chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a key method used in the purification of this compound and other peptides. asm.org This technique separates peptides based on their hydrophobicity.
Other chromatographic methods that can be utilized in peptide purification include:
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. conicet.gov.armdpi.com
Ion Exchange Chromatography (IEC): This method separates molecules based on their net charge. conicet.gov.armdpi.com
The successful isolation of this compound relies on the sequential application of these chromatographic techniques, allowing for the separation of the target peptide from a myriad of other components present in the initial source material. nih.govbu.edu.eg
Compound Information
| Compound Name |
| This compound |
| Casecidin 17 |
| Isracidin |
| Casocidin-I |
| Beta-casein |
| αs1-casein |
| αs2-casein |
| κ-casein |
Research Findings on this compound
| Finding | Details | Source(s) |
| Amino Acid Sequence | YQEPVLGPVRGPFPI | researchgate.netnih.gov |
| Molecular Mass | 1669.06 Da | researchgate.netnih.gov |
| Primary Biological Source | Bovine Colostrum | pensoft.netpensoft.netnovoprolabs.comresearchgate.net |
| Parent Protein | Bovine Beta-Casein (C-terminal) | researchgate.netnih.gov |
| Comparative Source | Caprine Beta-Casein | cambridge.org |
| Isolation Method | Chromatographic Techniques (e.g., RP-HPLC) | researchgate.netnih.govbu.edu.eg |
Comparative Analysis of Extraction Efficiencies for Endogenous Peptides
A pioneering study systematically compared four distinct methods for the extraction of low molecular weight endogenous peptides (EPs) from Yak colostrum: trichloroacetic acid (TCA) precipitation, heat treatment (HT), molecular weight cut-off (MWCO) filtration, and liquid-liquid (LL) extraction. rsc.org This research provided valuable insights into the efficacy of each technique in identifying a broad spectrum of peptides. rsc.org
The study found that TCA precipitation and MWCO filtration were the most effective methods, each identifying over 3,200 unique peptides. researchgate.netrsc.org Heat treatment yielded a slightly lower number of peptides, while liquid-liquid extraction was the least effective in terms of the total number of unique peptides identified. rsc.org
Notably, the study confirmed the presence of key bioactive peptides, including this compound and Casecidin 17, across the different extraction methods, although there were slight variations in the exact sequences or their fragments. rsc.org For example, the full sequence of Casecidin 17 was isolated using MWCO, HT, and liquid-liquid extraction, but not with TCA precipitation, which instead yielded bioactive fragments of the peptide. rsc.org
The data underscores that the choice of extraction method significantly influences the profile of identified peptides. While TCA and MWCO methods yielded the highest number of peptides, the distribution of their molecular weights and the specific peptides identified varied. rsc.org For instance, TCA, MWCO, and HT methods were most effective for peptides in the 900 to <1000 Da range, whereas LL extraction was more suited for peptides in the 1100 to <1200 Da range. rsc.org
Below is an interactive data table summarizing the findings on the number of unique peptides identified by each extraction method from Yak colostrum.
| Extraction Method | Total Unique Peptides Identified | Primary Molecular Weight Range Identified (Da) |
|---|---|---|
| Trichloroacetic Acid (TCA) Precipitation | 3211 | 900 - <1000 |
| Molecular Weight Cut-Off (MWCO) | 3210 | 900 - <1000 |
| Heat Treatment (HT) | 2656 | 900 - <1000 |
| Liquid-Liquid (LL) Extraction | 1716 | 1100 - <1200 |
Molecular Architecture and Sequence Activity Relationships of Casecidin 15
Primary Amino Acid Sequence and Composition
Casecidin 15 is a peptide composed of 15 amino acid residues. novoprolabs.com It is identical to a sequence found in the C-terminal region of bovine beta-casein. researchgate.netnih.gov The specific primary sequence of this compound has been identified as:
Tyr-Gln-Glu-Pro-Val-Leu-Gly-Pro-Val-Arg-Gly-Pro-Phe-Pro-Ile novoprolabs.com
This sequence can also be represented by the one-letter code: YQEPVLGPVRGPFPI . researchgate.net The composition is notable for its high content of proline and hydrophobic residues, which play a crucial role in its structure and function.
Table 1: Amino Acid Composition of this compound
| Amino Acid | Three-Letter Code | One-Letter Code | Frequency |
|---|---|---|---|
| Tyrosine | Tyr | Y | 1 |
| Glutamine | Gln | Q | 1 |
| Glutamic Acid | Glu | E | 1 |
| Proline | Pro | P | 4 |
| Valine | Val | V | 2 |
| Leucine (B10760876) | Leu | L | 1 |
| Glycine | Gly | G | 2 |
| Arginine | Arg | R | 1 |
| Phenylalanine | Phe | F | 1 |
Molecular Mass and Length Characterization
This compound is defined by its specific length of 15 amino acid residues. novoprolabs.com This characteristic size is a result of the proteolytic cleavage from its parent protein, bovine beta-casein. researchgate.net Through mass spectrometry, its corresponding molecular mass has been precisely determined. nih.gov
Table 2: Molecular Characteristics of this compound
| Characteristic | Value |
|---|---|
| Peptide Length | 15 amino acids novoprolabs.com |
**3.3. Predicted Secondary and Tertiary Structural Characteristics
While direct crystallographic data is limited, structural modeling and the peptide's behavior in different environments provide insight into its structural properties, which are key determinants of its antimicrobial activity.
Structural modeling studies of this compound suggest that it possesses an amphiphilic structure. researchgate.netnih.govresearchgate.net Amphiphilicity in peptides refers to the spatial separation of hydrophobic (water-repelling) and hydrophilic (water-attracting) residues, allowing the peptide to interact with both the aqueous environment and the lipid components of bacterial membranes. encyclopedia.pub This characteristic is considered fundamental to the mechanism of action for many antimicrobial peptides, as it facilitates the disruption of microbial cell membrane integrity. mdpi.comarchivesofmedicalscience.com The arrangement of hydrophobic amino acids (like Valine, Leucine, Phenylalanine, Isoleucine) and hydrophilic/charged residues (like Tyrosine, Glutamine, Glutamic Acid, Arginine) in this compound likely contributes to this amphipathic nature.
The biological activity of many antimicrobial peptides is heavily influenced by their cationic nature, which results from a net positive charge at physiological pH. nih.govnih.gov This positive charge facilitates the initial electrostatic attraction and binding to the negatively charged components of microbial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. encyclopedia.pubnih.gov this compound contains a positively charged Arginine (Arg) residue. novoprolabs.com This cationic residue is crucial for the peptide's ability to engage in electrostatic interactions with pathogen membranes, a critical first step in exerting its antimicrobial effect. nih.gov The presence of basic amino acids like Arginine and Lysine is a common feature that enhances the cationic character of antimicrobial peptides. nih.gov
Amphiphilic Structural Properties
Structure-Activity Relationship (SAR) Studies of this compound and Analogues
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule, such as a peptide, relates to its biological activity. nih.govmdpi.comnih.govmdpi.com For this compound and related casein-derived peptides, these studies help identify the specific amino acids and structural motifs that are critical for their antimicrobial function. nih.gov
While specific SAR studies exclusively on this compound are not widely documented, research on analogous casein-derived peptides provides significant insights into the roles of individual amino acids.
C-Terminal Residues: The C-terminal region of casein-derived peptides appears to be important for their function. nih.gov Truncation of the last five amino acids at the C-terminus of αs2-casein f(183–207) significantly diminished its antimicrobial activity. nih.gov this compound is itself a C-terminal fragment of a larger peptide, Casecidin 17 (YQEPVLGPVRGPFPIIV), and the absence of the final two residues (IIV) differentiates it from its longer counterpart, although they show identical minimal inhibition concentrations against E. coli DPC6053. researchgate.netnih.gov
Proline Residues: this compound is rich in Proline. novoprolabs.com In the analogue αs2-casein f(183–207), the replacement of Proline residues resulted in a significant increase in antibacterial potency, suggesting that while common, Proline may introduce structural constraints that are not always optimal for activity. nih.gov
Table 3: Summary of SAR Findings from Casein Peptide Analogues
| Peptide/Analogue | Modification | Effect on Antimicrobial Activity | Reference |
|---|---|---|---|
| αs2-casein f(183–207) | Replacement of positively charged Lysine or Arginine | Significantly decreased activity | nih.gov |
| αs2-casein f(183–207) | Removal of 5 C-terminal amino acids | Significantly decreased activity | nih.gov |
| αs2-casein f(183–207) | Replacement of Proline residues | Significantly increased potency | nih.gov |
| αs2-casein f(193–203) & f(197–207) | Addition of Tryptophan or Phenylalanine tags | Significantly increased activity against L. monocytogenes | nih.gov |
Role of Charged Residues in Functional Efficacy
The functional efficacy of many antimicrobial peptides is heavily reliant on their cationic nature, which facilitates interaction with the negatively charged membranes of bacteria. nih.govresearchgate.net In this compound, the presence of a single Arginine (Arg) residue provides a positive charge that is believed to be important for its antimicrobial action. appertani.org This cationic character is a common feature among many antimicrobial peptides, suggesting its fundamental role in the initial electrostatic attraction to microbial surfaces. nih.gov
While direct studies modifying the charged residues of this compound are not extensively documented, research on other casein-derived peptides offers valuable insights. For instance, the substitution of positively charged Lysine and Arginine residues in other antimicrobial peptides derived from casein has been shown to significantly decrease their antibacterial effectiveness. asm.org This underscores the general importance of positive charges for the biological activity of this class of peptides. The mode of action often involves the interaction of these positive charges with the negative charges on the target cell membrane, leading to membrane disruption. researchgate.net
Impact of Hydrophobicity on Potency
Structural modeling of this compound suggests an amphiphilic structure, a characteristic that is critical for the potency of many antimicrobial peptides. nih.govresearchgate.net This amphiphilicity, the spatial separation of hydrophobic and hydrophilic residues, allows the peptide to interact with both the aqueous environment and the lipid bilayer of bacterial membranes. The hydrophobic residues in this compound, such as Valine, Leucine, Proline, Phenylalanine, and Isoleucine, are crucial for its ability to penetrate and disrupt the bacterial membrane. mdpi.com
Effects of Sequence Modifications (e.g., Alanine (B10760859) Scanning, Terminal Tagging)
Similarly, information regarding the effects of terminal tagging on this compound is limited. Terminal tagging, the addition of molecules or peptide sequences to the N- or C-terminus, can influence a peptide's stability, solubility, and bioactivity. mdpi.com For example, hydrophobic end tagging of other milk-derived peptides has been shown to significantly increase their potency against certain bacteria. asm.org However, without specific experimental data for this compound, the precise impact of such modifications remains speculative.
Below is a table summarizing the key molecular and chemical properties of this compound.
| Property | Value/Description | Reference |
| Amino Acid Sequence | Tyr-Gln-Glu-Pro-Val-Leu-Gly-Pro-Val-Arg-Gly-Pro-Phe-Pro-Ile | nih.govresearchgate.net |
| Molecular Mass | 1669.06 Da | nih.govresearchgate.net |
| Source | C-terminal of bovine beta-casein | nih.govresearchgate.net |
| Identified Activity | Antimicrobial against E. coli DPC6053 | nih.govresearchgate.net |
| Minimal Inhibitory Concentration (MIC) | 0.4 mg/ml against E. coli DPC6053 | nih.govresearchgate.net |
| Predicted Structure | Amphiphilic | nih.govresearchgate.net |
Biological Activities and Molecular Mechanisms of Casecidin 15
Antimicrobial Spectrum and Efficacy
Casecidin 15, a peptide derived from the C-terminal of bovine beta-casein, has demonstrated notable antimicrobial activity. nih.gov Its efficacy has been evaluated against a variety of bacterial strains, revealing a spectrum of activity that includes both Gram-negative and Gram-positive bacteria. mdpi.comjomardpublishing.com
Activity against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Enterobacter sakazakii)
Research has consistently shown that this compound is active against several Gram-negative bacteria. researchgate.net Studies have specifically highlighted its inhibitory effects on pathogenic strains such as Escherichia coli and Enterobacter sakazakii (now known as Cronobacter sakazakii). researchgate.netnovoprolabs.comnih.govasm.org For instance, this compound has been shown to be effective against E. coli DH5alpha and E. coli DPC6053. nih.govresearchgate.net The activity of this compound and a related peptide, Casecidin 17, against E. coli suggests their potential role in providing a bioprotective effect against pathogen contamination. nih.gov
Activity against Gram-Positive Bacterial Strains
While much of the focus has been on Gram-negative bacteria, the broader family of casein-derived peptides, to which this compound belongs, is known for broad-spectrum antibacterial activity that includes Gram-positive strains. mdpi.comjomardpublishing.com The antimicrobial action of these peptides is often attributed to their interaction with the bacterial membrane, a feature common to both Gram-positive and Gram-negative bacteria. explorationpub.com
Minimum Inhibitory Concentration (MIC) Determinations in In Vitro Models
The potency of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. In vitro studies have established the MIC values for this compound against specific bacterial strains.
| Bacterial Strain | MIC (mg/mL) | Reference |
| Escherichia coli DPC6053 | 0.4 | nih.govresearchgate.net |
| Escherichia coli DH5a | 0.2 to >1.0 | novoprolabs.com |
| Enterobacter sakazakii | 0.2 to >1.0 | novoprolabs.com |
This table presents the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains as determined in in vitro studies.
It is noteworthy that this compound and Casecidin 17 were found to have identical MICs against E. coli DPC6053, suggesting similar inhibitory properties. nih.gov
Mechanisms of Antimicrobial Action at the Cellular Level
The antimicrobial activity of this compound is primarily attributed to its interaction with and disruption of the bacterial cell membrane. This mechanism is a common feature among many antimicrobial peptides. mdpi.comexplorationpub.comarchivesofmedicalscience.com
Bacterial Cell Membrane Disruption and Permeabilization
Casein-derived peptides, including this compound, are typically cationic and amphipathic. mdpi.com This dual characteristic allows them to interact electrostatically with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. explorationpub.com Following this initial binding, the peptides can insert into the lipid bilayer, leading to a disruption of the membrane's structural integrity. mdpi.com This disruption increases the permeability of the membrane, causing leakage of essential ions and cellular contents, which ultimately leads to bacterial cell death. mdpi.com Structural modeling of this compound suggests an amphiphilic structure, which is consistent with its ability to interact with and disrupt bacterial membranes. nih.govresearchgate.net
Pore Formation Models (e.g., Barrel-Stave Mechanism)
One of the proposed models for how antimicrobial peptides disrupt bacterial membranes is through the formation of pores. mdpi.comarchivesofmedicalscience.com The "barrel-stave" model is a well-established mechanism where peptide monomers aggregate and insert into the membrane, forming a channel-like structure similar to the staves of a barrel. researchgate.netelifesciences.org In this model, the hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, creating a water-filled pore. researchgate.net This pore allows for the uncontrolled passage of molecules across the membrane, leading to the demise of the bacterium. researchgate.net While the precise mechanism for this compound is still an area of active research, the structural characteristics of related casein-derived peptides suggest that pore formation, potentially through a barrel-stave or a similar "toroidal pore" model, is a plausible mechanism of action. mdpi.comelifesciences.orgwm.edu
Interference with Intracellular Processes
While the primary mechanism of many antimicrobial peptides (AMPs), including casein-derived peptides (CDPs), involves disruption of the bacterial membrane, some also exert their effects by interfering with essential intracellular processes. nih.govmdpi.com Evidence suggests that after penetrating the bacterial cell membrane, certain CDPs can inhibit critical metabolic pathways, thereby impairing bacterial replication and function. nih.govresearchgate.net
Research on β-casein-derived peptides, the family to which this compound belongs, indicates interaction with key intracellular enzymes. For instance, some β-CDPs have been shown to target and interact with dihydrofolate reductase and DNA gyrase in Staphylococcus aureus. nih.gov The inhibition of these enzymes is crucial as it directly impairs DNA and RNA synthesis, leading to a halt in bacterial replication. nih.gov Furthermore, another proposed intracellular mechanism for CDPs is the generation of reactive oxygen species (ROS), which cause significant oxidative damage to bacterial cellular components. nih.gov AMPs can also modify host mammalian cell membranes, inducing receptors that trigger intracellular signaling pathways which can lead to the modulation of host gene expression. au.dk
Interaction with Bacterial Surface Components (e.g., Lipopolysaccharides, Teichoic Acids)
A key aspect of the antimicrobial action of this compound and other cationic AMPs is their initial interaction with the anionic components of bacterial cell surfaces. tandfonline.comnih.gov The structural differences between bacterial and mammalian cell membranes allow for selective targeting. Bacterial membranes are rich in acidic phospholipids, which impart a net negative charge. This is further amplified by other surface molecules. nih.gov
In Gram-negative bacteria, the outer membrane contains lipopolysaccharides (LPS), which create a strong anionic surface. tennessee.educnr.it Cationic peptides like this compound are electrostatically attracted to the LPS layer. tandfonline.com This binding can displace the divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS, leading to a disruption of the outer membrane's integrity. tandfonline.com This process, often termed "self-promoted uptake," allows the peptide to traverse the outer membrane and access the inner cytoplasmic membrane. tandfonline.com
In Gram-positive bacteria, the cell wall is characterized by the presence of teichoic and lipoteichoic acids (TA/LTA), which are polyanionic polymers that give the surface its negative charge. nih.govtennessee.educnr.it this compound interacts with these acids, an essential first step in its mechanism against Gram-positive pathogens. tennessee.educnr.it Following this initial binding to either LPS or TA/LTA, the peptide's hydrophobic regions can insert into the lipid bilayer of the cytoplasmic membrane, disrupting its structure and function. mdpi.com This disruption often leads to pore formation, causing leakage of essential ions and metabolites and ultimately resulting in cell death. mdpi.com
Table 1: Interaction of Cationic Peptides with Bacterial Surface Components
| Bacterial Type | Key Anionic Surface Component | Interacting Peptide Domain | Reference |
|---|---|---|---|
| Gram-negative | Lipopolysaccharide (LPS) | Cationic (positively charged) | tennessee.edu, cnr.it, tandfonline.com |
Investigation of Other Biofunctional Properties
Immunomodulatory Activity in In Vitro and Non-Human In Vivo Models
Beyond direct antimicrobial action, peptides derived from β-casein, such as this compound, have demonstrated immunomodulatory properties. These peptides can influence the host's innate immune response to infection. tandfonline.comscholarsresearchlibrary.com The immunomodulatory peptide derived from bovine β-casein fragment 193-209, the region encompassing this compound, has been shown to enhance the antimicrobial activity of mouse macrophages. scholarsresearchlibrary.com
Studies on the closely related peptide, casecidin 17, have provided further insight into these effects. In a mouse model, casecidin 17 was found to possess immunomodulatory activity, likely by augmenting the antimicrobial functions of macrophages. researchgate.netarchivesofmedicalscience.com Macrophages are critical immune cells that phagocytose (engulf) and destroy pathogens. By enhancing their activity, these peptides can contribute to a more effective clearance of infection. scholarsresearchlibrary.com
Furthermore, AMPs can modulate the inflammatory response triggered by bacterial components like LPS and LTA. researchgate.netrsc.org These bacterial molecules are potent inducers of inflammation, and an excessive response can lead to conditions like septic shock. researchgate.net Some AMPs can bind to and neutralize LPS, preventing it from activating immune cells and thereby dampening the inflammatory cascade. au.dktandfonline.com The ability to enhance phagocytosis and accumulate immune cells at sites of inflammation is another reported immunomodulatory function. tandfonline.com
Table 2: Observed Immunomodulatory Activities of β-Casein Derived Peptides
| Model System | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|
| Mouse Macrophages (in vitro) | Enhanced antimicrobial activity | Stimulation of macrophage function | scholarsresearchlibrary.com |
| Mouse Model (in vivo) | Immunomodulatory activity (observed with Casecidin 17) | Enhancement of macrophage antimicrobial activity | researchgate.net, archivesofmedicalscience.com |
| General (in vitro) | Neutralization of lipopolysaccharide (LPS) | Binding to LPS, preventing interaction with immune receptors | tandfonline.com, au.dk |
Bioproduction and Chemical Synthesis Methodologies for Casecidin 15
Enzymatic Hydrolysis for Peptide Liberation
Enzymatic hydrolysis is a primary method for releasing bioactive peptides like Casecidin 15 from precursor proteins such as casein. mdpi.comnih.gov This process utilizes specific proteases to cleave the protein at defined sites, liberating the encrypted peptide sequence. mdpi.com The choice of enzyme and the control of reaction conditions are critical for maximizing the yield and purity of the desired peptide.
Caseins are recognized as excellent precursors for bioactive peptides due to their disordered structure, which enhances enzymatic cleavage. mdpi.comnih.gov The process typically involves dissolving casein in water, adjusting the pH and temperature to optimal conditions for the selected enzyme, and then introducing the protease to initiate hydrolysis. nih.govarchivesofmedicalscience.com For instance, in vitro studies simulating gastric digestion have used pepsin at acidic pH values (e.g., 1.5-3.0) and a temperature of 37°C to hydrolyze bovine milk casein, successfully producing antibacterial peptides. archivesofmedicalscience.com Other enzymes, such as alcalase and flavourzyme, have also been employed, often in sequential hydrolysis schemes to improve the degree of hydrolysis and the antioxidant activity of the resulting peptides. nih.gov The reaction is typically stopped by heat inactivation of the enzyme, followed by centrifugation to separate the peptide-rich hydrolysate. nih.govarchivesofmedicalscience.com
| Enzyme | Precursor Protein | Optimal pH | Optimal Temperature | Outcome | Reference |
| Pepsin | Bovine Milk Casein | 1.5 - 3.0 | 37°C | Liberation of antibacterial peptides (e.g., casecidin 17) | archivesofmedicalscience.com |
| Alcalase | Casein | 7.5 | 50°C | Production of casein hydrolysate | nih.gov |
| Flavourzyme | Casein (predigested) | 7.5 | 50°C | Increased degree of hydrolysis and antioxidant activity | nih.gov |
| Bacillus thuringiensis Protease | Horse Milk / Casein | 11.0 | 55°C | Production of antibacterial peptides (e.g., Caseicin A & B) | appertani.org |
Microbial Fermentation Processes
Microbial fermentation presents a cost-effective and widely used alternative to enzymatic hydrolysis for producing bioactive peptides. mdpi.com This method leverages the proteolytic systems of microorganisms, particularly Lactic Acid Bacteria (LAB), to break down proteins during their growth. mdpi.com The process is influenced by parameters such as temperature and pH. mdpi.com
Fermentation of sodium caseinate by specific bacterial strains has been shown to generate casein-derived antimicrobial peptides. nih.gov For example, Bacillus thuringiensis has been used in the fermentation of sodium caseinate to produce Caseicin A and Caseicin B. appertani.org Similarly, various LAB species, including Lactococcus lactis and Lactobacillus helveticus, are commonly used as starter cultures to ensure controlled fermentation and consistent release of bioactive peptides from milk proteins. mdpi.comfrontiersin.org These microbial processes are integral to the formation of peptides like caseicidin in fermented dairy products, where they can contribute to the food's safety and shelf life. mdpi.com
| Microbial Species | Substrate | Key Peptides Produced | Reference |
| Bacillus thuringiensis | Sodium Caseinate | Caseicin A, Caseicin B | appertani.orgnih.gov |
| Lactococcus lactis | Milk Proteins (Casein) | Various bioactive peptides | mdpi.comfrontiersin.org |
| Lactobacillus helveticus | Milk Proteins (Casein) | Various bioactive peptides | mdpi.comfrontiersin.org |
| Lactobacillus acidophilus | Milk Proteins (Casein) | Casein-derived peptides | mdpi.com |
Chemical Synthesis Approaches for this compound and Analogues
While biological methods liberate peptides from larger proteins, chemical synthesis allows for the de novo construction of peptides with high purity and the ability to introduce specific modifications.
Solid-Phase Peptide Synthesis (SPPS) is the standard method for the chemical production of peptides like this compound. mdpi.complos.org Developed by Bruce Merrifield, this technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. mdpi.complos.org The use of excess reagents helps to drive the reactions to completion, and these can be easily washed away by simple filtration after each step. mdpi.com
The most common strategy is the 9-fluorenylmethoxycarbonyl (Fmoc) method. nih.gov The process begins by attaching the first C-terminal amino acid to a suitable resin, such as a 2-chlorotrityl resin for peptides with a C-terminal carboxylic acid. uci.edu The synthesis cycle then involves two main steps: first, the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound amino acid, typically using a piperidine (B6355638) solution, to expose a free amine. Second, the next protected amino acid is "activated" and coupled to this free amine to form a new peptide bond. uci.edu This cycle is repeated until the desired peptide sequence is fully assembled, after which the completed peptide is cleaved from the resin support. mdpi.com
Chemical synthesis enables the creation of peptide analogues with modifications designed to enhance specific properties, such as antimicrobial potency or stability. nih.govasm.org Structure-activity relationship (SAR) studies are crucial for guiding these modifications. asm.org
One common strategy is Alanine (B10760859) Scanning , where each amino acid in the peptide sequence is systematically replaced with alanine to determine the contribution of its side chain to the peptide's biological activity. asm.org Another approach involves the substitution of specific residues. For example, studies on caseicins revealed that replacing cationic (positively charged) residues with alanine generally reduced antimicrobial activity, whereas replacing certain leucine (B10760876) residues enhanced activity against specific bacterial strains like S. aureus. nih.gov Furthermore, hydrophobic end tagging , which involves adding hydrophobic amino acids like Tryptophan (Trp) or Phenylalanine (Phe) to the ends of a peptide, has been shown to significantly increase the potency of some casein-derived peptides against pathogens like Listeria monocytogenes. asm.org
| Modification Strategy | Peptide Template | Example Modification | Effect on Activity | Reference |
| Cationic Residue Substitution | Caseicin A / Caseicin B | K2A, H3A, R8A | Generally reduced or unaltered activity against Gram-negative targets | nih.gov |
| Aliphatic Residue Substitution | Caseicin B | Leucine to Alanine | Enhanced activity against S. aureus | nih.gov |
| Alanine Scanning | αs2-casein f(193–207) | Proline to Alanine | Significantly increased antibacterial potency | asm.org |
| Hydrophobic End Tagging | αs2-casein f(193–203) | Addition of Trp or Phe | Significantly increased activity against L. monocytogenes | asm.org |
Despite their therapeutic promise, the widespread application of antimicrobial peptides (AMPs) like this compound is hindered by several production challenges. oup.com A primary barrier is the high cost associated with large-scale chemical synthesis, which can be complex and expensive, particularly for longer peptides. frontiersin.org Biological production methods also face hurdles, including potentially low yields from direct extraction and susceptibility of the peptides to proteolytic degradation. frontiersin.org
Addressing these challenges requires a multi-pronged approach. For chemical synthesis, optimizing reaction conditions and developing more efficient coupling reagents can help reduce costs. For biological production, fermentation-based methods are seen as a promising route to lower costs and improve scalability. sustaine.org This involves the optimization of microbial strain selection, fermentation conditions (pH, temperature, media), and downstream processing, which includes extraction and purification. sustaine.org Furthermore, heterologous expression systems, where the gene for the AMP is cloned into a host organism (like bacteria or yeast) for production, offer a scalable and potentially more cost-effective platform than chemical synthesis. frontiersin.org
Advanced Methodological Approaches in Casecidin 15 Research
Mass Spectrometry (MS) and Proteomics for Identification and Characterization
The identification and characterization of Casecidin 15 from complex biological sources like bovine colostrum are heavily reliant on proteomics, with mass spectrometry serving as a core analytical technique. rsc.org The general workflow begins with the extraction of peptides from the source material. To enhance the sensitivity of peptide identification and overcome signal suppression from other molecules, samples undergo purification and enrichment steps, such as solid-phase extraction for desalting. rsc.org
Following initial preparation, chromatographic methods, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), are employed to separate the peptide fractions. nih.govasm.org The purified fractions are then analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). rsc.org In this process, instruments like a Quadrupole Time-of-Flight (QTOF) mass spectrometer equipped with an electrospray ionization (ESI) source are used. rsc.org The mass spectrometer measures the mass-to-charge ratio of the peptides, allowing for the determination of their precise molecular weight. For this compound, the molecular mass has been identified as 1669.06 Da. nih.govresearchgate.net
Further fragmentation of the peptide within the mass spectrometer (MS/MS) generates a characteristic pattern that allows for the determination of its amino acid sequence. lcms.cz The sequence for this compound was thus identified as YQEPVLGPVRGPFPI. nih.govresearchgate.net The resulting mass spectrometry data is then typically deposited in public proteomics repositories like the ProteomeXchange consortium via the PRIDE partner repository, ensuring data accessibility and reproducibility. rsc.org
Structural Modeling Techniques (e.g., Computational Approaches)
Understanding the three-dimensional structure of this compound is crucial for elucidating its mechanism of antimicrobial action. Computational or molecular modeling techniques are employed to predict the peptide's secondary and tertiary structures. nih.gov These models have suggested that this compound, along with the related Casecidin 17, adopts an amphiphilic structure. nih.govresearchgate.net Amphiphilicity, the spatial separation of hydrophobic and hydrophilic residues, is a hallmark of many antimicrobial peptides and is critical for their ability to interact with and disrupt microbial membranes. appertani.org Computational tools can predict structural properties based on the peptide's amino acid sequence, providing insights into its functional characteristics without the need for complex and time-consuming experimental methods like NMR or X-ray crystallography. asm.org
Table 1: Predicted Structural and Physicochemical Properties of this compound
| Property | Predicted Characteristic | Significance | Source |
|---|---|---|---|
| Structure | Amphiphilic | Allows interaction with and disruption of bacterial cell membranes. | researchgate.net, nih.gov |
| Molecular Weight | 1669.06 Da | Confirmed by mass spectrometry. | researchgate.net, nih.gov |
| Therapeutic Index (TI) | Predicted TI vs. E. coli: 9.17 | A measure of relative safety/efficacy, comparing hemolytic activity to antimicrobial activity. | appertani.org |
Quantitative Assays for Antimicrobial Activity Evaluation
To quantify the antimicrobial efficacy of this compound, researchers utilize standardized microbiological assays. These methods are essential for determining the peptide's potency against various microorganisms and for comparing its activity to other compounds. scielo.br
The most common quantitative assay is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period. biomerieux.com For this compound, the MIC was determined to be 0.4 mg/ml against Escherichia coli DPC6053. nih.govresearchgate.net Another related metric is the Minimum Bactericidal Concentration (MBC), which is the lowest concentration that results in microbial death. bu.edu.eg
Besides broth microdilution methods used for MIC determination, agar-based diffusion assays are also employed. scielo.br In an agarose (B213101) well diffusion assay, a solution of the peptide is placed in a well cut into an agar (B569324) plate previously inoculated with a target bacterium. asm.org The peptide diffuses into the agar, and its effectiveness is measured by the size of the clear zone of growth inhibition around the well. mdpi.com This method has been used to evaluate the activity of related casein peptides against pathogens like Listeria monocytogenes and Cronobacter sakazakii. asm.org
Table 2: Quantitative Antimicrobial Activity of this compound and Related Peptides
| Peptide | Test Organism | Assay | Result | Source |
|---|---|---|---|---|
| This compound | Escherichia coli DPC6053 | MIC | 0.4 mg/ml | researchgate.net, nih.gov |
| Casecidin 17 | Escherichia coli DPC6053 | MIC | 0.4 mg/ml | researchgate.net, nih.gov |
| Isracidin | Escherichia coli DPC6053 | MIC | 0.2 mg/ml | researchgate.net, nih.gov |
| αs2-casein f(193–207) | Listeria monocytogenes | Agar Well Diffusion | Activity observed | asm.org |
| αs2-casein f(193–207) | Cronobacter sakazakii | Agar Well Diffusion | Activity observed | asm.org |
Application of In Silico Tools for Peptide Prediction and Functional Assessment
In silico methodologies, which involve computational simulations and bioinformatics databases, are increasingly used to accelerate the discovery and functional assessment of bioactive peptides like this compound. researchgate.net These tools can predict the release of bioactive peptides from parent proteins, such as bovine β-casein, through simulated enzymatic digestion. capes.gov.br
The process often starts with a protein sequence from a database. Bioinformatics tools like BIOPEP-UWM are used to simulate digestion by enzymes like pepsin or trypsin, predicting the fragments that would be released. capes.gov.br Subsequently, the predicted peptide sequences are analyzed for potential bioactivity using machine learning algorithms (e.g., Random Forest, Support Vector Machines) available on platforms like CAMPR3. capes.gov.br These algorithms predict functions such as antimicrobial, antioxidant, or antihypertensive activities based on sequence characteristics. researchgate.net
Furthermore, in silico tools can assess other critical properties. For instance, they can predict the therapeutic index (TI), which is a ratio comparing a peptide's toxicity (e.g., hemolytic activity) to its desired bioactivity (e.g., MIC). appertani.org Such predictions allow for the high-throughput screening of numerous peptide candidates, prioritizing the most promising ones for laboratory synthesis and testing. mdpi.com This computational approach supports the rational design of novel peptides and helps in understanding the functional potential of known peptides like this compound. researchgate.net
Studies on Environmental Factor Influence on Peptide Activity
The antimicrobial efficacy of peptides can be significantly influenced by environmental conditions such as pH, temperature, and the presence of salts. Research into these factors is crucial for understanding how a peptide might perform in different applications, such as food preservation or clinical settings.
Studies on a closely related 15-amino-acid peptide derived from αs2-casein, f(193–207), have provided insights into these influences. asm.org Using agarose well diffusion assays, researchers tested its activity under various conditions. The peptide's bactericidal activity was significantly reduced at pH values below 5.5, although some activity remained. asm.org Similarly, its effectiveness was diminished at refrigeration temperatures (4°C) compared to 25°C or 37°C. asm.org Notably, the peptide's biological activity was reported to be completely abolished in high-saline environments, specifically with the addition of sodium and calcium salts (1% to 3%). asm.org In contrast, other studies on related casein peptides targeting Helicobacter pylori found that their antibacterial effects were higher in lower pH environments, simulating conditions in the human stomach. archivesofmedicalscience.com These findings highlight that the stability and activity of casein-derived peptides are highly context-dependent. asm.org
Table 3: Influence of Environmental Factors on the Activity of a Casein-Derived 15-Amino-Acid Peptide
| Factor | Condition | Observed Effect on Activity | Source |
|---|---|---|---|
| pH | pH 7.4 and 6.5 | Effective | asm.org |
| pH 5.5 and 4.5 | Significantly reduced, but still evident | asm.org | |
| Temperature | 37°C and 25°C | Effective | asm.org |
| 4°C (Refrigeration) | Reduced activity | asm.org |
| Salinity (NaCl or CaCl2) | 1% to 3% | Activity completely abolished | asm.org |
Future Directions and Academic Research Perspectives
Rational Design of Novel Antimicrobial Peptides Inspired by Casecidin 15
The discovery of this compound and its inherent antimicrobial activity has provided a foundational scaffold for the rational design of new and more potent antimicrobial peptides (AMPs). nih.gov The core concept of rational design involves leveraging the known structure and properties of a template molecule—in this case, this compound—to create derivatives with enhanced characteristics. researchgate.netnih.gov
Researchers are employing a variety of strategies to modify the peptide's sequence. This includes amino acid substitutions, truncations, and extensions aimed at optimizing its amphipathic nature—a key feature of many AMPs that allows them to interact with and disrupt microbial membranes. nih.govfrontiersin.org The goal is to improve antimicrobial potency, broaden the spectrum of activity against different pathogens, and enhance stability in biological environments. researchgate.net
The process often begins with the creation of a series of derivative peptides based on the original this compound sequence. researchgate.net These new peptides are then synthesized and subjected to a battery of tests to evaluate their antimicrobial efficacy and potential toxicity. researchgate.net This iterative process of design, synthesis, and testing allows for a systematic exploration of the structure-activity relationship, providing deeper insights into the specific residues crucial for its antimicrobial function. nih.gov The ultimate aim is to develop novel AMPs that can effectively combat a range of pathogens, including those resistant to conventional antibiotics. researchgate.net
Exploration of Broader Biological Roles beyond Antimicrobial Activity
While the primary focus of research on casein-derived peptides has been their antimicrobial effects, there is a growing recognition that these molecules may possess a wider range of biological activities. mdpi.com Caseins themselves are known to be a source of various bioactive peptides with functions including immunomodulatory, antihypertensive, and opioid-like actions. researchgate.netmdpi.com
Future research will likely delve into whether this compound, or its derivatives, exhibit similar multifaceted roles. For instance, some antimicrobial peptides have been shown to modulate the host's innate immune response, acting as chemoattractants for immune cells or influencing inflammatory pathways. au.dknih.gov Investigating these potential immunomodulatory effects could open up new therapeutic avenues for conditions beyond infectious diseases.
Furthermore, the interaction of this compound with host cells and systems is an area ripe for exploration. Understanding how the peptide is processed, its stability in different physiological environments, and its potential to influence cellular signaling pathways will be crucial for a comprehensive understanding of its biological profile.
Advancements in Sustainable Production Methods for Academic Research Materials
A significant hurdle in the widespread research and potential application of peptides like this compound is the cost and efficiency of production. nih.gov Traditional chemical synthesis of peptides can be expensive, particularly for longer sequences. Therefore, developing sustainable and scalable production methods is a key area of future research.
One of the most promising avenues is the use of enzymatic hydrolysis of casein, the parent protein of this compound. nih.gov Casein is an abundant and readily available protein, making it a sustainable starting material. researchgate.netnih.gov Research is focused on optimizing enzymatic processes to specifically cleave and release this compound and other bioactive peptides. This involves selecting appropriate enzymes and controlling reaction conditions to maximize yield and purity. nih.gov
Another approach gaining traction is the use of microbial fermentation. nih.gov Certain microorganisms can be engineered or selected for their ability to produce specific proteases that can digest casein and generate the desired peptides. This method offers the potential for large-scale, cost-effective production. Recombinant DNA technology also presents a viable option for producing this compound, allowing for precise control over the peptide sequence and facilitating the generation of modified versions for research purposes. nih.gov
| Production Method | Description | Advantages |
| Enzymatic Hydrolysis | Uses specific enzymes to cleave casein and release this compound. | Sustainable source material, potential for high yield and purity. |
| Microbial Fermentation | Employs microorganisms to produce proteases that digest casein. | Cost-effective, scalable for large-scale production. |
| Recombinant DNA Technology | Genetically engineers organisms to produce this compound. | Precise control over peptide sequence, facilitates creation of derivatives. |
Investigating Peptide Interactions with Host Biological Systems in Pre-Clinical Models
To translate the in vitro antimicrobial activity of this compound into potential therapeutic applications, a thorough understanding of its interactions within a living organism is essential. Pre-clinical models, such as animal studies, are critical for this phase of research. nih.gov
These studies will aim to elucidate the peptide's behavior in a complex biological environment. Key areas of investigation will include its stability against degradation by host proteases, its distribution throughout the body, and its potential to elicit an immune response. nih.gov Furthermore, pre-clinical models allow for the assessment of the peptide's efficacy in treating infections in a living system, providing a more realistic picture of its therapeutic potential.
Researchers will also investigate the broader physiological effects of this compound, including its impact on the host's natural microflora and its potential to modulate the immune system. nih.gov Some host defense peptides have been shown to have immunomodulatory activities, which could be a beneficial therapeutic property. nih.gov Understanding these interactions is crucial for determining the safety and efficacy profile of this compound and its derivatives before any consideration for human trials.
Computational Approaches and Artificial Intelligence in this compound Research
The integration of computational biology and artificial intelligence (AI) is set to revolutionize research on antimicrobial peptides like this compound. nih.gov These advanced computational tools offer powerful methods for accelerating the discovery and design of novel AMPs. researchgate.net
AI, particularly machine learning algorithms, can be trained on large datasets of known antimicrobial peptides to identify patterns and sequence-based features that correlate with biological activity. researchgate.netaps.org This allows for the in silico screening of vast virtual peptide libraries to predict promising candidates inspired by the this compound scaffold. This significantly reduces the time and cost associated with synthesizing and testing large numbers of peptides in the lab. nih.gov
Computational approaches such as homology modeling and protein structure prediction can be used to generate three-dimensional models of this compound and its derivatives. nih.gov These models provide insights into the peptide's structure and how it might interact with microbial membranes or other biological targets. Molecular dynamics simulations can then be used to study the dynamic behavior of the peptide and its interactions at an atomic level. frontiersin.org
By combining these computational methods, researchers can gain a deeper understanding of the mechanisms of action of this compound and rationally design new peptides with improved properties. nih.gov This synergy between computational and experimental approaches holds immense promise for the future of antimicrobial peptide research.
Q & A
Basic Research Questions
Q. What foundational experimental design principles should guide the characterization of Casecidin 15 in vitro?
- Methodological Answer : Begin with a hypothesis-driven design, incorporating appropriate controls (e.g., negative/positive controls for bioactivity assays) and replication to ensure statistical validity. Use standardized protocols for solubility, stability, and bioactivity testing. For structural characterization, employ techniques like NMR, HPLC, and mass spectrometry, ensuring instrument calibration and validation using reference compounds. Replicate experiments across independent trials to confirm reproducibility, and document raw data with metadata for transparency .
Q. How should researchers conduct a systematic literature review on this compound’s mechanisms of action?
- Methodological Answer : Formulate a focused research question (e.g., "How does this compound interact with bacterial membranes?") to guide database searches. Use Boolean operators in PubMed, Scopus, and Web of Science to filter studies by relevance. Critically evaluate primary sources for methodological rigor, prioritizing peer-reviewed journals. Synthesize findings into a matrix comparing experimental models, dosages, and outcomes. Identify gaps (e.g., lack of eukaryotic toxicity data) to justify new experiments .
Q. What analytical techniques are essential for assessing the purity and identity of this compound?
- Methodological Answer : For purity, use HPLC with UV/Vis detection (≥95% purity threshold) and validate via orthogonal methods like capillary electrophoresis. For structural identity, combine high-resolution mass spectrometry (HRMS) with 1D/2D NMR spectroscopy. Cross-reference spectral data with published databases (e.g., SciFinder) or synthetic standards. Document all parameters (e.g., solvent systems, column types) to enable replication .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Perform meta-analysis to quantify variability (e.g., effect size differences using Cohen’s d). Investigate confounding factors:
- Biological variability : Compare cell lines/species used (e.g., Gram-negative vs. Gram-positive bacterial models).
- Methodological differences : Assess incubation times, solvent compatibility (e.g., DMSO interference in assays).
- Data normalization : Standardize metrics (e.g., IC₅₀ vs. MIC). Design follow-up experiments to isolate variables (e.g., controlled minimal inhibitory concentration assays under standardized conditions) .
Q. What statistical approaches validate dose-response relationships for this compound in preclinical models?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/EC₉₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For in vivo studies, incorporate survival analysis (Kaplan-Meier curves) and Cox proportional hazards models. Address overdispersion in count data (e.g., bacterial CFUs) using generalized linear mixed models (GLMMs). Validate assumptions via residual plots and goodness-of-fit tests .
Q. How can synthesis protocols for this compound be optimized when faced with conflicting yield reports?
- Methodological Answer : Conduct a fractional factorial design to identify critical variables (e.g., temperature, catalyst loading, reaction time). Use response surface methodology (RSM) to model interactions between factors. Validate optimal conditions via triplicate runs and characterize intermediates via LC-MS to trace byproduct formation. Compare scaling effects (e.g., milligram vs. gram-scale synthesis) on yield and purity .
Q. What strategies integrate multi-omics data to elucidate this compound’s mechanism of action?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR/GC-MS) datasets. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify dysregulated biological processes. Apply machine learning (e.g., random forests) to prioritize key biomarkers. Validate hypotheses via CRISPR knockouts or siRNA silencing in target pathways. Ensure data interoperability using FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
